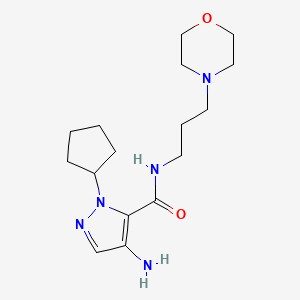
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an energy-sensing enzyme that plays a crucial role in regulating cellular metabolism. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity.
Wirkmechanismus
A-769662 activates 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide by binding to the γ subunit of the enzyme. This leads to an allosteric activation of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, which results in the phosphorylation of various downstream targets involved in cellular metabolism. A-769662 has been shown to activate 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in a dose-dependent manner and is selective for the α1 and α2 isoforms of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide.
Biochemical and Physiological Effects:
A-769662 has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. It has also been shown to reduce hepatic glucose production and increase insulin sensitivity in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
A-769662 has several advantages for lab experiments, including its selectivity for 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide and its ability to activate the enzyme in a dose-dependent manner. It is also stable and can be easily synthesized in the lab. However, A-769662 has some limitations, including its potential off-target effects and its ability to induce cell death at high concentrations.
Zukünftige Richtungen
There are several future directions for research on A-769662. One area of research is the development of more potent and selective 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide activators. Another area of research is the investigation of the potential therapeutic applications of A-769662 in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of A-769662 and its downstream targets in different cell types and tissues.
Synthesemethoden
A-769662 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-bromo-1-cyclopentylpyrazole with morpholine, followed by the reaction with 3-chloropropylamine and the final reaction with 5-amino-1H-pyrazole-4-carboxamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
A-769662 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, A-769662 has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes, A-769662 has been shown to improve glucose uptake and insulin sensitivity in animal models. It has also been shown to reduce blood glucose levels in diabetic mice.
In obesity, A-769662 has been shown to reduce body weight and improve glucose tolerance in obese mice. It has also been shown to increase energy expenditure and reduce fat accumulation in adipose tissue.
Eigenschaften
IUPAC Name |
4-amino-2-cyclopentyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c17-14-12-19-21(13-4-1-2-5-13)15(14)16(22)18-6-3-7-20-8-10-23-11-9-20/h12-13H,1-11,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDOTQMJXQXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)N)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

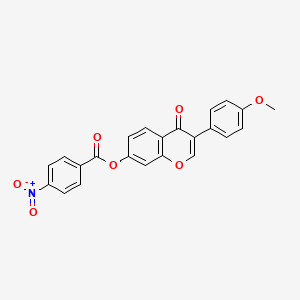
![8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512931.png)

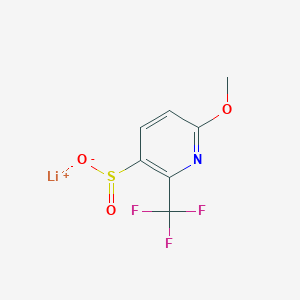

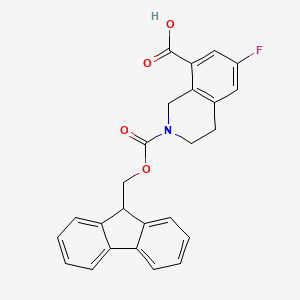
![3-Benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2512938.png)
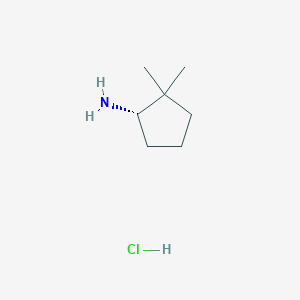
![4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole](/img/structure/B2512940.png)
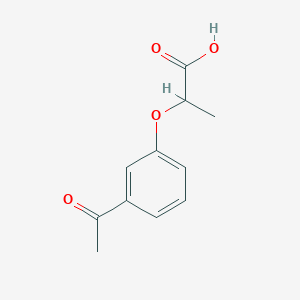

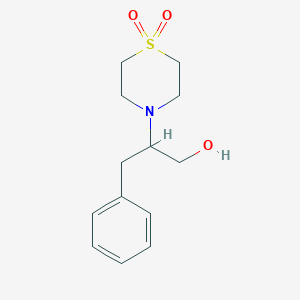
![Methyl 1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate](/img/structure/B2512945.png)
![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)